molecular formula C11H17NO4 B3339723 2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol CAS No. 1183887-07-1

2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol

Cat. No.: B3339723
CAS No.: 1183887-07-1
M. Wt: 227.26 g/mol
InChI Key: MEKREUQWGLLGPM-UHFFFAOYSA-N
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Description

2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol is an organic compound that features a phenyl ring substituted with three methoxy groups and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-Nitro-2-(3,4,5-trimethoxyphenyl)ethanol using a reducing agent such as hydrogen in the presence of a palladium catalyst. Another method involves the reaction of 3,4,5-Trimethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon is a typical reducing agent.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid hydrochloride
  • 2-(3,4,5-Trimethoxyphenyl)ethanamine
  • 3,4,5-Trimethoxyphenylacetic acid

Uniqueness

2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and alcohol functional groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-2-(3,4,5-trimethoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-14-9-4-7(8(12)6-13)5-10(15-2)11(9)16-3/h4-5,8,13H,6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKREUQWGLLGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734107
Record name 2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183887-07-1
Record name 2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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